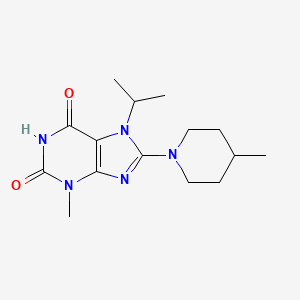

![molecular formula C18H20N4O B2651381 3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 902321-83-9](/img/structure/B2651381.png)

3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine” belongs to the family of pyrazolo[1,5-a]pyrimidines (PPs), which are N-heterocyclic compounds . These compounds have attracted significant attention in medicinal chemistry and material science due to their significant photophysical properties . They are known to possess a high impact in medicinal chemistry . They have been found to exhibit diverse pharmacological activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . A reproducible and scalable method has been developed for the synthesis of a series of 3,6-substituted pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The high efficiency of the Suzuki–Miyaura cross-coupling for the formation of the carbon skeleton of the AMPK-targeted pyrazolo[1,5-a]pyrimidines was demonstrated . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Physical and Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have significant photophysical properties . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Aplicaciones Científicas De Investigación

Synthesis Methods

- A study described the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including a method that uses ultrasound irradiation in aqueous media assisted by KHSO4. This method presents a simple, efficient, and environmentally friendly route for synthesizing these compounds (Kaping et al., 2016).

Biological Activities

Anti-Cancer Properties :

- Certain pyrazolo[1,5-a]pyrimidine derivatives have shown promising anti-cancer activities. These compounds were evaluated for their effectiveness against various cancer cell lines, demonstrating a broad spectrum of antitumor activity (Rostom et al., 2009).

- Another study reported the synthesis and in vitro cytotoxic activity of pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential as anticancer agents (Hassan et al., 2014).

Antimicrobial Effects :

- Pyrazolo[1,5-a]pyrimidine derivatives were investigated for their antimicrobial activities. The study synthesized a series of these compounds, which exhibited significant antimicrobial effects, suggesting their potential use in developing new antimicrobial agents (Dangar et al., 2014).

Use as Fluorescent Probes :

- The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines was used to create novel functional fluorophores. These compounds showed strong fluorescence intensity and quantum yields, indicating their potential application as fluorescent probes in biological and environmental research (Castillo et al., 2018).

Inhibition of Dihydroorotate Dehydrogenase (DHODH) :

- A series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines demonstrated notable antiviral properties by inhibiting the cellular dihydroorotate dehydrogenase (DHODH). This finding is significant for developing antiviral drugs and understanding the role of DHODH in viral replication (Munier-Lehmann et al., 2015).

Protein Kinase Inhibition for Antitumor Activity :

- A study on pyrazolo[1,5-a]pyrimidines highlighted their role in inhibiting protein kinases, which is crucial for antitumor activities. These compounds were tested for antimitotic activities against breast and ovarian cancer cell lines, showing significant efficacy (Singleton et al., 2019).

Mecanismo De Acción

Pyrazolo[1,5-a]pyrimidines have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . They can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains, which play a key role in the proper regulation of cell proliferation, apoptosis, and gene expression .

Direcciones Futuras

The high research value and broad application prospects of pyrazolo[1,5-a]pyrimidines make it one of the research hotspots of antitumor drugs in recent years . The most promising pyrazolo[1,5-a]pyrimidine congener was further investigated and found to inhibit Plasmodium falciparum mPPase in membranes as well as the growth of P. falciparum in an ex vivo survival assay . This work not only underscores the synthetic utility of the devised protocol but also highlights the promising potential of these glycohybrids as candidates for further anticancer therapeutic exploration .

Propiedades

IUPAC Name |

3-(2-methoxyphenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-13-11-17(21-9-5-6-10-21)22-18(20-13)15(12-19-22)14-7-3-4-8-16(14)23-2/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALYDZFGZLVJCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![furan-2-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2651298.png)

![1-(3-Amino-2-hydroxypropyl)-3-methyl-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2651306.png)

![2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B2651308.png)

![4-[3-(4-Chlorobenzenesulfonyl)propanoyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2651313.png)